5,5,5-Trifluoro-3-methylpentanoic acid
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Overview
Description
5,5,5-Trifluoro-3-methylpentanoic acid is a chemical compound with the CAS Number: 107103-92-4 . It has a molecular weight of 170.13 and its IUPAC name is 5,5,5-trifluoro-3-methylpentanoic acid . The compound is typically stored at room temperature and is available in liquid form .
Molecular Structure Analysis
The molecular structure of 5,5,5-Trifluoro-3-methylpentanoic acid consists of 6 carbon atoms, 9 hydrogen atoms, 3 fluorine atoms, and 2 oxygen atoms . The InChI code for this compound is 1S/C6H9F3O2/c1-4(2-5(10)11)3-6(7,8)9/h4H,2-3H2,1H3,(H,10,11) .Physical And Chemical Properties Analysis
5,5,5-Trifluoro-3-methylpentanoic acid is a liquid at room temperature . It has a molecular weight of 170.13 .Scientific Research Applications
- Researchers use it as a building block to introduce fluorine atoms into organic compounds, enhancing their stability, lipophilicity, and bioactivity .
- Pharmaceutical chemists utilize it to create novel drug candidates, exploring its effects on biological targets and pharmacokinetics .
- By modifying the structure around the trifluoromethyl moiety, scientists aim to develop environmentally friendly and effective crop protection agents .
- Its unique fluorinated character enhances material properties such as hydrophobicity, chemical resistance, and thermal stability. Researchers explore its use in specialized coatings and functional materials .
- Its trifluoromethyl group participates in reactions like nucleophilic substitutions, cross-couplings, and cyclizations. These reactions enable the synthesis of complex organic molecules .
- The trifluoromethyl group can influence drug-receptor interactions, metabolic stability, and pharmacokinetics. Medicinal chemists explore its impact on drug efficacy and safety profiles .
Fluorinated Synthesis
Pharmaceutical Intermediates
Agrochemicals and Pesticides
Materials Science
Organic Synthesis and Catalysis
Medicinal Chemistry
Safety and Hazards
The compound is labeled with the signal word “Danger” and is associated with hazard statements H227, H315, H318, and H335 . These indicate that the compound is combustible, can cause skin and eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
5,5,5-trifluoro-3-methylpentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F3O2/c1-4(2-5(10)11)3-6(7,8)9/h4H,2-3H2,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPBDETVICWHQIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,5,5-Trifluoro-3-methylpentanoic acid |
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